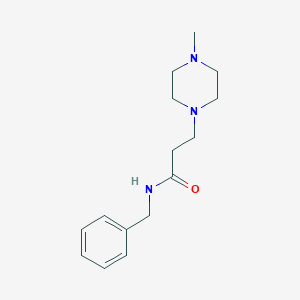![molecular formula C18H20FNO B258577 N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide](/img/structure/B258577.png)
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide, also known as Fluorphenibut, is a synthetic derivative of the neurotransmitter γ-aminobutyric acid (GABA). It was first synthesized in the Soviet Union in the 1960s and has been studied for its potential use as an anxiolytic, nootropic, and sleep aid.
Mecanismo De Acción
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet acts as a GABA analogue, binding to GABA receptors in the brain and increasing GABA levels. This can lead to a calming and sedative effect, as well as a reduction in anxiety and stress.
Biochemical and Physiological Effects:
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet has been shown to increase GABA levels in the brain, which can lead to a reduction in anxiety and stress. It may also have sedative effects, as well as potential nootropic effects on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet has potential advantages for lab experiments, as it may be useful in studying the effects of GABA on the brain and behavior. However, its use may be limited by its potential sedative effects and potential for abuse.
Direcciones Futuras
There are several potential future directions for research on N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet. These include further studies on its potential anxiolytic and sleep aid effects, as well as its potential nootropic effects on cognitive function and memory. Additionally, more research is needed to determine the safety and potential side effects of N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet, as well as its potential for abuse and addiction.
Métodos De Síntesis
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet is synthesized by reacting 3-fluorophenylacetonitrile with 2-butylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then hydrolyzed with hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamidet has been studied for its potential use as an anxiolytic and sleep aid. It has been shown to increase GABA levels in the brain, which can lead to a calming and sedative effect. It has also been studied for its potential nootropic effects, as it may improve cognitive function and memory.
Propiedades
Nombre del producto |
N-[2-(butan-2-yl)phenyl]-2-(3-fluorophenyl)acetamide |
|---|---|
Fórmula molecular |
C18H20FNO |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H20FNO/c1-3-13(2)16-9-4-5-10-17(16)20-18(21)12-14-7-6-8-15(19)11-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Clave InChI |
ATJAWHNZAQOZDA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
